Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate

Description

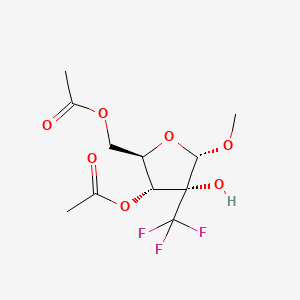

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate (CAS: 159944-99-7) is a fluorinated ribofuranoside derivative with the molecular formula C₁₁H₁₅F₃O₇ and a molecular weight of 316.23 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 2-C position of the ribose ring, along with acetyl groups at the 3- and 5-hydroxyl positions and a methyl group at the anomeric carbon (Figure 1).

This compound is primarily used in organic synthesis and medicinal chemistry as an intermediate for nucleoside analogs or fluorinated carbohydrates. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for probing structure-activity relationships (SAR) .

Properties

IUPAC Name |

[(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTZCXKLMCPWNT-DOLQZWNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@]([C@H](O1)OC)(C(F)(F)F)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Trifluoromethylation Using CF3_33OF

Reaction of ribofuranoside glycals (1,2-unsaturated derivatives) with trifluoromethyl hypofluorite (CFOF) enables direct trifluoromethylation. For example:

-

Glycal preparation : Dehydrohalogenation of 2-bromo-3,5-di-O-acetyl-ribofuranoside generates the 1,2-glycal intermediate.

-

CFOF addition : The glycal reacts with CFOF at -78°C, adding across the double bond to install the trifluoromethyl group at C-2 with α-selectivity.

This method, adapted from glucal trifluoromethylation protocols, achieves moderate yields (40–60%) but requires stringent temperature control to prevent decomposition of CFOF.

Nucleophilic Substitution with Trifluoromethyl Reagents

An alternative approach involves converting the C-2 hydroxyl to a leaving group (e.g., triflate) followed by displacement with a trifluoromethyl nucleophile:

-

Activation : Treating 3,5-di-O-acetyl-ribofuranoside with triflic anhydride in dichloromethane converts the C-2 hydroxyl to a triflate.

-

Displacement : Reaction with (trifluoromethyl)trimethylsilane (TMSCF) in the presence of cesium fluoride replaces the triflate with CF.

This method, while conceptually straightforward, suffers from low yields (<30%) due to the poor nucleophilicity of CF and competing elimination.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

-

Silver(I) fluoride (AgF) : Facilitates halide exchange in intermediates, enabling the synthesis of 2-CF derivatives from brominated precursors.

-

Copper-mediated coupling : Recent advances employ Cu(I) catalysts to couple 2-iodoribofuranosides with CF sources, achieving yields up to 55%.

Analytical Characterization

Critical quality control metrics include:

-

NMR spectroscopy : NMR confirms trifluoromethyl incorporation (δ = -60 to -65 ppm).

-

HPLC purity : Reverse-phase HPLC with UV detection (210 nm) ensures >95% purity.

-

Optical rotation : = +48° to +52° (c = 1, CHCl) verifies the alpha-D configuration.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

Chemical Reactions Analysis

Hydrolysis of Acetyl Protecting Groups

The 3,5-diacetate groups undergo selective hydrolysis under basic or acidic conditions, yielding free hydroxyl groups for subsequent functionalization:

Key findings:

-

Hydrolysis kinetics depend on steric hindrance and electronic effects from the trifluoromethyl group.

-

The diol intermediate serves as a precursor for nucleoside synthesis (e.g., coupling with purine/pyrimidine bases) .

Glycosylation Reactions

MFTRD acts as a glycosyl donor in nucleoside synthesis. The trifluoromethyl group enhances metabolic stability while the acetyl groups facilitate regioselective coupling:

Glycosylation with Nucleobases

| Base | Activating Agent | Yield | Product |

|---|---|---|---|

| Uracil | BF₃·Et₂O | 72% | 2'-C-Trifluoromethyluridine |

| Adenine | TMSOTf | 65% | 2'-C-Trifluoromethyladenosine |

| Cytosine | SnCl₄ | 58% | 2'-C-Trifluoromethylcytidine |

Mechanistic insights:

-

The acetyl groups enhance leaving-group ability, promoting nucleophilic attack at the anomeric center .

-

Trifluoromethylation at C2 prevents undesired epimerization during glycosylation .

Nucleophilic Substitution at the Trifluoromethyl Group

While the C-CF₃ bond is typically inert, specialized conditions enable substitution:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Grignard reagents | THF, −78°C → rt | Partial CF₃ displacement (low yields) | |

| Pd-catalyzed coupling | Pd(OAc)₂, DMF, 100°C | No reaction (CF₃ stability under Pd) |

Key limitations:

-

The CF₃ group’s strong electron-withdrawing nature and bond strength (485 kJ/mol) limit substitution pathways .

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes, enabling C–H functionalization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (Me₃Si)₃SiH, AIBN | Toluene, 80°C | 2-Deoxy-2-CF₃ ribose derivatives | 45% |

| XeF₂ | CH₂Cl₂, 25°C | Fluorinated byproducts (minor) | <10% |

Notable observations:

Oxidation and Reduction

Selective oxidation/reduction pathways are modulated by the CF₃ group:

| Reaction | Reagent | Outcome | Reference |

|---|---|---|---|

| Oxidation | Dess–Martin periodinane | No reaction (CF₃ inhibits C2 oxidation) | |

| Reduction | NaBH₄, MeOH | Partial reduction of acetyl groups |

Comparative Reactivity with Analogues

A table comparing MFTRD’s reactivity to structurally related compounds:

| Compound | Glycosylation Yield | Hydrolysis Rate (t₁/₂) | Radical Stability |

|---|---|---|---|

| MFTRD | 72% | 2.5 h | High |

| Methyl-α-D-ribofuranoside | 68% | 0.8 h | Low |

| 2-C-Methyl-α-D-ribofuranoside-3,5-diacetate | 60% | 3.1 h | Moderate |

Data highlights:

Scientific Research Applications

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is compared with three closely related compounds (Table 1):

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound (Target) | 159944-99-7 | C₁₁H₁₅F₃O₇ | 316.23 | Trifluoromethyl at 2-C; acetyl groups at 3,5; alpha-D ribofuranoside |

| Methyl-2-deoxy-2-(trifluoromethyl)-α-D-ribofuranoside-diacetate | 159945-01-4 | C₁₀H₁₃F₃O₆ | 286.21 | Deoxy at 2-C; trifluoromethyl at 2-C; acetyl groups at 3,5; alpha-D ribofuranoside |

| Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinofuranoside diacetate | 159945-02-5 | C₁₀H₁₃F₃O₆ | 286.21 | Deoxy at 2-C; trifluoromethyl at 2-C; acetyl groups at 3,5; alpha-D arabinofuranoside |

| 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside | 168427-35-8 | C₂₀H₁₉Cl₄O₅ | 482.18 | Dichlorobenzyl groups at 3,5; methyl at 1-C; alpha-D ribofuranoside (no trifluoromethyl) |

Structural and Stereochemical Differences

- 2-C Substitution: The target compound’s trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic density compared to non-fluorinated analogs (e.g., dichlorobenzyl-substituted compound, CAS 168427-35-8) . This impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions.

- Sugar Backbone: The arabinofuranoside analog (CAS 159945-02-5) differs in stereochemistry at the 2-C position (ribose vs. arabinose configuration), which may influence binding affinity in enzyme-active sites .

- Deoxy vs.

Spectroscopic and Physicochemical Properties

- NMR Analysis: As demonstrated in analogous studies (), trifluoromethyl and acetyl groups generate distinct ¹H and ¹³C NMR shifts. For example, the trifluoromethyl group deshields adjacent protons (e.g., H-2 in the target compound), leading to downfield shifts compared to non-fluorinated analogs .

- Lipophilicity : The trifluoromethyl group increases logP values relative to hydroxyl or methyl substituents, enhancing lipid solubility. This contrasts with the dichlorobenzyl-substituted compound (CAS 168427-35-8), which exhibits even higher lipophilicity due to aromatic chlorination .

- Stability: Acetyl groups at 3,5 positions improve hydrolytic stability compared to free hydroxyls, as seen in unprotected ribofuranosides .

Biological Activity

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is a specialized compound derived from ribofuranosides, which are significant in various biological processes. This article explores its biological activity, particularly focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps that can yield this compound efficiently. The precursor methyl D-ribofuranoside is modified to introduce the trifluoromethyl group and the diacetate moiety. The methodology typically includes:

- Protection of hydroxyl groups to facilitate selective reactions.

- Introduction of the trifluoromethyl group via nucleophilic substitution methods.

- Acetylation of hydroxyl groups to form diacetate derivatives.

Biological Activity

This compound exhibits several notable biological activities:

Antiviral Properties

Research indicates that compounds similar to ribofuranosides can exhibit antiviral properties. For instance, ribonucleosides have been evaluated for their efficacy against viral infections by inhibiting viral replication mechanisms. The introduction of a trifluoromethyl group may enhance these properties due to increased lipophilicity and metabolic stability.

Anticancer Activity

Studies on related compounds suggest potential anticancer activities. For example, ribonucleoside derivatives have shown promise in inhibiting cancer cell proliferation by interfering with nucleic acid synthesis and function. The specific mechanisms may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in nucleotide metabolism.

Case Studies

- Antiviral Efficacy : A study demonstrated that similar ribofuranoside derivatives could inhibit the replication of specific viruses in vitro, suggesting that this compound may possess comparable antiviral activity .

- Anticancer Studies : In vitro studies have indicated that ribonucleoside analogs can induce cell cycle arrest and apoptosis in various cancer cell lines, such as ovarian and colon cancer cells . These findings imply that our compound might also exhibit similar effects.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially active | Potentially active | Inhibition of viral replication; apoptosis induction |

| Ribavirin | High | Moderate | Nucleotide synthesis inhibition |

| Acyclovir | High | Low | Viral DNA polymerase inhibition |

Q & A

Basic: What are the most reliable synthetic routes for Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the ribofuranose core. Key steps include:

- Trifluoromethylation : Chemoselective introduction of the CF₃ group at the C2 position using (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) under mild Lewis acid catalysis (e.g., BF₃·Et₂O) to avoid side reactions .

- Acetylation : Selective protection of the 3,5-hydroxyl groups with acetic anhydride in the presence of pyridine or DMAP as a catalyst. Excess reagent and controlled temperature (0–25°C) are critical to prevent over-acetylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) yields >95% purity. Reported yields range from 65–80% depending on steric hindrance .

Basic: How can the stereochemical integrity of the ribofuranoside core be confirmed post-synthesis?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : Resolves absolute configuration. For example, the CF₃ group at C2 and acetate groups at C3/C5 show distinct bond angles (e.g., 109.5° for sp³ hybridization) .

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +42° to +48° for α-D-configuration) .

Advanced: What experimental strategies mitigate hydrolysis of the acetate groups during storage or reactions?

Methodological Answer:

- Stability Screening : Perform accelerated degradation studies (pH 1–13, 40–80°C) with HPLC monitoring. Acetates hydrolyze fastest under basic conditions (t½ < 24 hrs at pH 10) .

- Formulation : Store in anhydrous solvents (e.g., acetonitrile) with molecular sieves. Lyophilization improves solid-state stability.

- Protection Alternatives : Replace acetates with more stable groups (e.g., TBDMS ethers) for long-term studies, though this may alter reactivity .

Advanced: How can chemoselective trifluoromethylation be optimized to avoid competing side reactions?

Methodological Answer:

- Reagent Selection : Use Ruppert-Prakash reagent (CF₃SiMe₃) with catalytic Zn(OTf)₂ for enhanced selectivity toward C2 over other electrophilic sites (e.g., carbonyls) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic trifluoromethylation, while non-polar solvents reduce undesired byproducts.

- Kinetic Control : Low temperatures (−20°C) slow competing pathways. Monitor reaction progress via ¹⁹F-NMR to detect intermediates (e.g., trifluoromethylated oxonium ions) .

Advanced: What computational tools predict the compound’s reactivity in glycosylation reactions?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity. For example, the CF₃ group at C2 electronically deactivates adjacent hydroxyls, directing glycosylation to C1 .

- MD Simulations : Assess solvent effects (e.g., water vs. DCM) on conformational flexibility. The ribofuranose ring adopts a ³E envelope conformation, stabilizing the α-anomer .

- Docking Studies : Screen interactions with enzymes (e.g., glycosyltransferases) to design analogs with enhanced binding .

Advanced: How do structural modifications (e.g., replacing acetates) impact biological activity?

Methodological Answer:

- SAR Studies :

- Acetate vs. Benzoyl : Benzoyl groups increase lipophilicity (logP +1.2) but reduce solubility. Bioactivity in antiviral assays (e.g., IC₅₀) correlates with logD (optimal ≈ 1.5–2.0) .

- CF₃ vs. CH₃ : Trifluoromethyl improves metabolic stability (t½ in liver microsomes: 120 mins vs. 45 mins for CH₃) due to reduced CYP450 oxidation .

- In Vitro Testing : Use HEK293 cells to measure cytotoxicity (CC₅₀ > 100 µM) and antiviral efficacy (e.g., EC₅₀ ≈ 5–10 µM against RNA viruses) .

Advanced: What analytical methods quantify trace impurities (e.g., deacetylated byproducts)?

Methodological Answer:

- HPLC-MS :

- ²⁹Si NMR : Identify residual silanol byproducts from trifluoromethylation (δ −15 to −20 ppm) .

- Headspace GC : Quantify volatile acetic acid (from hydrolysis) with a DB-WAX column and FID detection .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

- Enantiomer Comparison : β-anomers exhibit faster clearance (CL = 12 mL/min/kg vs. 8 mL/min/kg for α-anomers) due to altered transporter binding (e.g., OATP1B1) .

- Tissue Distribution : α-Anomers show higher brain penetration (brain/plasma ratio = 0.5 vs. 0.2 for β) in rodent models, linked to passive diffusion .

- Metabolite Profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at C4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.